2-Methoxycyclopentane-1-carboxamide
Description
2-Methoxycyclopentane-1-carboxamide is a cyclopentane derivative featuring a methoxy (-OCH₃) group at the 2-position and a carboxamide (-CONH₂) group at the 1-position.
Properties
IUPAC Name |
2-methoxycyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZXHFFAJCEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopentane-1-carboxamide can be achieved through several methods:
Methylation of Cyclopentanol:
Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.
Industrial Production Methods: Industrial production typically involves the catalytic amidation of carboxylic acid substrates. This process can be either catalytic or non-catalytic, depending on the desired yield and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-Methoxycyclopentane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopentane Derivatives
Structural and Functional Group Analysis
- Carboxamide vs. Ester/Carboxylic Acid: The carboxamide group in this compound offers greater hydrolytic stability compared to esters (e.g., Methyl 1-(methylamino)cyclopentanecarboxylate HCl) and reduced acidity relative to carboxylic acids (e.g., 2-Amino-1-hydroxycyclopentanecarboxylic acid) . This may enhance bioavailability in drug design.
- Methoxy vs.
- Ring Substitution Position : 1,2-disubstitution (as in the target compound) may induce steric strain in the cyclopentane ring, affecting conformational flexibility compared to 1,3- or 1,4-substituted analogs .
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